5-Benzyloxytryptamine

説明

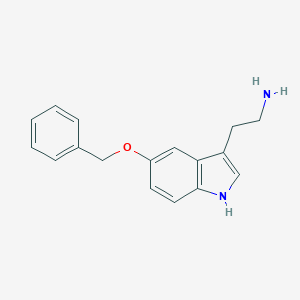

Structure

3D Structure

特性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDXBXNJWWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942992 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20776-45-8, 52055-23-9 | |

| Record name | 5-(Benzyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Benzyloxytryptamine chemical structure and properties

An In-depth Technical Guide to 5-Benzyloxytryptamine: Chemical Structure, Properties, and Experimental Protocols

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of tryptamine, a monoamine alkaloid. It is a significant compound in neuropharmacology and medicinal chemistry due to its interaction with serotonin receptors.[1] As a research chemical, it serves as a valuable tool for studying the serotonergic system, which is implicated in mood, anxiety, and other neurological processes.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

5-Benzyloxytryptamine is characterized by a tryptamine core with a benzyl ether group attached at the 5-position of the indole ring.[1] Its chemical identifiers and properties are summarized below.

Table 1: Chemical and Physical Properties of 5-Benzyloxytryptamine

| Property | Value | Reference(s) |

| IUPAC Name | 2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | [3][] |

| Synonyms | 2-(5-Benzyloxy-1H-indol-3-yl)ethylamine, 3-(2-Aminoethyl)-5-benzyloxyindole, 5-BT | [1][] |

| Molecular Formula | C₁₇H₁₈N₂O | [1][3][5] |

| Molecular Weight | 266.34 g/mol | [1][3][6] |

| CAS Number | 20776-45-8 | [1][3] |

| Appearance | Off-white to brown powder | [1] |

| Melting Point | 248-250°C; 260-263°C (hydrochloride salt) | [][7] |

| Boiling Point | 480.5±35.0°C (Predicted) | [] |

| Solubility | 7.8 µg/mL (at pH 7.4) | [] |

| SMILES | NCCC1=CNC2=CC=C(OCC3=CC=CC=C3)C=C21 | [3] |

| InChI | InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | [3][] |

| InChIKey | WKPDXBXNJWWWGQ-UHFFFAOYSA-N | [3] |

Pharmacology and Signaling Pathways

5-Benzyloxytryptamine is a versatile ligand, acting as an agonist at the 5-HT₁D, 5-HT₂, and 5-HT₆ serotonin receptors.[3] It is considered a relatively selective partial agonist at 5-HT₁D receptors.[8] Additionally, it functions as an antagonist of the TRPM8 ion channel.[3][9] Its activity at serotonin receptors makes it a subject of interest for developing therapies for mood and anxiety disorders.[1][2]

The 5-HT₂ family of receptors, particularly 5-HT₂ₐ, are G-protein coupled receptors (GPCRs) that couple to Gαq. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: 5-HT₂ₐ receptor Gαq signaling pathway activated by 5-Benzyloxytryptamine.

Experimental Protocols

Synthesis of 5-Benzyloxytryptamine

A common synthetic route to 5-Benzyloxytryptamine involves the reaction of 5-benzyloxy-3-indole-glyoxylyl chloride with an amine, followed by reduction.[10]

Methodology:

-

Amide Formation: 5-Benzyloxy-3-indole-glyoxylyl chloride is reacted with benzylamine. This reaction forms an amide intermediate, N-Benzyl-5-benzyloxy-3-indolylglyoxylamide.

-

Reduction: The resulting amide is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). This step reduces both the amide and the ketone functionalities to yield N-Benzyl-5-benzyloxytryptamine.[10]

-

Debenzylation (if targeting the primary amine): To obtain the primary amine 5-Benzyloxytryptamine, a final debenzylation step is required. This is typically achieved through catalytic hydrogenation using a platinum or palladium catalyst.[10]

Analytical Characterization: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying 5-Benzyloxytryptamine.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm), a UV-Vis or Diode Array Detector (DAD), and an autosampler.[11]

-

Mobile Phase: A common mobile phase for tryptamine derivatives consists of a gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent like acetonitrile.[11]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Tryptamine derivatives typically show strong absorbance around 280-310 nm. The optimal wavelength for 5-Benzyloxytryptamine should be determined experimentally (e.g., scanning from 200-400 nm).

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: A stock solution of 5-Benzyloxytryptamine is prepared in a suitable solvent (e.g., methanol or mobile phase). Working standards and samples are prepared by diluting the stock solution.

-

Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard for identification. The peak area is used for quantification against a calibration curve generated from the standards.[11]

Biological Assay: Radioligand Binding Assay Workflow

To determine the binding affinity (Ki) of 5-Benzyloxytryptamine for a specific serotonin receptor, a competitive radioligand binding assay is performed.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 5. 5-benzyloxytryptamine - Wikidata [wikidata.org]

- 6. scbt.com [scbt.com]

- 7. 5-Benzyloxytryptamine 98 52055-23-9 [sigmaaldrich.com]

- 8. 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-benzyloxytryptamine as an antagonist of TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Benzyloxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that serves as a valuable intermediate in the synthesis of various neuropharmacological agents and is a significant tool in neuroscience research.[1] As an agonist for serotonin receptors such as 5-HT1D, 5-HT2, and 5-HT6, it is instrumental in studies concerning mood disorders, anxiety, and other conditions related to the serotonergic system.[2][] This guide provides a detailed overview of the core synthesis pathway for 5-Benzyloxytryptamine, focusing on the well-established Speeter-Anthony tryptamine synthesis.[4] The methodologies presented are compiled from seminal literature to ensure accuracy and reproducibility for research and development applications.

Core Synthesis Pathway: The Speeter-Anthony Tryptamine Synthesis

The most prominent and widely utilized method for the preparation of 5-Benzyloxytryptamine is the Speeter-Anthony synthesis.[4] This pathway commences with a substituted indole, in this case, 5-benzyloxyindole, and proceeds through a three-step sequence involving the formation of an indol-3-yl-glyoxylyl chloride, its conversion to a glyoxylamide, and the final reduction to the target tryptamine.[5][6]

Logical Workflow of the Speeter-Anthony Synthesis

Caption: Logical workflow of the Speeter-Anthony synthesis for 5-Benzyloxytryptamine.

Experimental Protocols

Step 1: Synthesis of 5-Benzyloxy-3-indoleglyoxylyl Chloride

The initial step involves the reaction of 5-benzyloxyindole with oxalyl chloride to form the reactive intermediate, 5-benzyloxy-3-indoleglyoxylyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent.

Experimental Protocol:

-

A solution of 5-benzyloxyindole is prepared in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled, typically to 0-5 °C, using an ice bath.

-

Oxalyl chloride is added dropwise to the cooled solution with vigorous stirring. The addition is controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the formation of the acid chloride, which often precipitates as a crystalline solid.

-

The solid product is then isolated by filtration, washed with a cold, dry solvent, and dried under vacuum to yield 5-benzyloxy-3-indoleglyoxylyl chloride.

Step 2: Synthesis of 5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide

The acid chloride is then reacted with a suitable amine to form the corresponding amide. For the synthesis of a precursor to 5-benzyloxytryptamine, dibenzylamine can be utilized.

Experimental Protocol:

-

5-Benzyloxy-3-indoleglyoxylyl chloride (0.02 mole) is dissolved in 100 mL of dry benzene.[7]

-

This solution is added to 11.8 grams (0.06 mole) of dibenzylamine.[7]

-

Following the initial exothermic reaction, the mixture is heated on a steam bath for 30 minutes.[7]

-

The mixture is then filtered.[7]

-

The filtrate is concentrated, and the resulting solid is recrystallized twice from isopropanol to yield 5-benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide.[7]

Step 3: Reduction of the Glyoxylamide and Debenzylation

The final step involves the reduction of the amide to the corresponding tryptamine using a powerful reducing agent, typically lithium aluminum hydride (LAH). When a protected amine like dibenzylamine is used, a subsequent debenzylation step is necessary.

Experimental Protocol:

-

The 5-benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide is dissolved in a dry, inert solvent like tetrahydrofuran (THF).

-

This solution is added dropwise to a stirred suspension of lithium aluminum hydride in THF at a controlled temperature.

-

The reaction mixture is then refluxed for several hours to ensure complete reduction.

-

After cooling, the excess LAH is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The solvent is evaporated to yield the crude N,N-dibenzyl-5-benzyloxytryptamine.

-

The crude product is then subjected to catalytic hydrogenation to remove the benzyl groups. This is typically carried out using a palladium on charcoal catalyst under a hydrogen atmosphere.[7]

-

The final product, 5-benzyloxytryptamine, is then purified by crystallization or chromatography.

Data Presentation

| Step | Reactants | Product | Reagents/Conditions | Yield | Reference |

| 1 | 5-Benzyloxyindole, Oxalyl Chloride | 5-Benzyloxy-3-indoleglyoxylyl chloride | Anhydrous solvent (e.g., Diethyl ether) | High | [5] |

| 2 | 5-Benzyloxy-3-indoleglyoxylyl chloride, Dibenzylamine | 5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide | Benzene, Heat | 91% | [7] |

| 3 | 5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamide | N,N-Dibenzyl-5-benzyloxytryptamine | Lithium Aluminum Hydride, THF, Reflux | 92% | [5] |

| 4 | N,N-Dibenzyl-5-benzyloxytryptamine | 5-Benzyloxytryptamine | H₂, Palladium on Charcoal | - | [7] |

Synthesis Pathway Diagram

Caption: Chemical reaction pathway for the synthesis of 5-Benzyloxytryptamine.

Alternative Starting Materials and Pathways

While the Speeter-Anthony synthesis is a robust method, the initial starting material, 5-benzyloxyindole, can be prepared through various routes. One of the most fundamental methods for indole synthesis is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[8][9] For the synthesis of 5-benzyloxyindole, 4-(benzyloxy)phenylhydrazine would be a key precursor.

Conclusion

The synthesis of 5-Benzyloxytryptamine is a critical process for the advancement of neuropharmacological research and drug development. The Speeter-Anthony tryptamine synthesis provides a reliable and high-yielding pathway to this important compound. By understanding the detailed experimental protocols and the underlying chemical transformations, researchers can effectively produce 5-Benzyloxytryptamine for their scientific endeavors. The data and diagrams presented in this guide offer a comprehensive resource for the practical application of this synthetic route.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 5. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Benzyloxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) that exhibits a complex pharmacological profile. As a research chemical, it has been instrumental in elucidating the function of various serotonin receptor subtypes and has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of 5-Benzyloxytryptamine, detailing its interactions with specific molecular targets, the ensuing signaling cascades, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

5-Benzyloxytryptamine primarily derives its biological activity through its interaction with several members of the serotonin receptor family, acting as an agonist at multiple subtypes. Additionally, it displays antagonist activity at a non-serotonergic ion channel. The core actions of 5-BT are summarized as follows:

-

Serotonin 5-HT1D Receptor: 5-BT is a partial agonist at the 5-HT1D receptor.[1] This interaction is characterized by a relatively high binding affinity.

-

Serotonin 5-HT2A Receptor: 5-BT demonstrates measurable affinity for the 5-HT2A receptor.[2]

-

Serotonin 5-HT6 Receptor: 5-BT acts as a partial agonist at the 5-HT6 receptor, exhibiting both binding affinity and functional activity.

-

Transient Receptor Potential Melastatin 8 (TRPM8) Channel: In addition to its effects on serotonin receptors, 5-BT is an antagonist of the TRPM8 ion channel.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of 5-Benzyloxytryptamine with its known molecular targets. This data is essential for understanding the potency and selectivity of 5-BT.

| Receptor/Channel | Species | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT1D | Bovine (Caudate) | Radioligand Binding ([³H]-5-HT) | IC₅₀ | 40 | [4] |

| 5-HT2A | Rat (Cortex) | Radioligand Binding ([³H]-Ketanserin) | Kᵢ | 470 | [1] |

| 5-HT6 | Rat (HEK293 cells) | Radioligand Binding ([³H]-LSD) | Kᵢ | 158 | |

| TRPM8 | Human (HEK293 cells) | Functional (Menthol-induced Ca²⁺ influx) | IC₅₀ | 340 | [2] |

| Receptor | Species | Assay Type | Parameter | Value (nM) | Efficacy | Reference |

| 5-HT1D | Guinea Pig (Cortical Synaptosomes) | Functional ([³H]-5-HT Release) | - | - | Partial Agonist | [5] |

| 5-HT6 | Rat (HEK293 cells) | Functional (cAMP Accumulation) | EC₅₀ | 316 | Partial Agonist |

Signaling Pathways

The interaction of 5-Benzyloxytryptamine with its target receptors initiates distinct intracellular signaling cascades. The downstream effects are dependent on the G-protein coupling of the specific receptor subtype.

5-HT1D Receptor Signaling

The 5-HT1D receptor is a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family. As a partial agonist, 5-Benzyloxytryptamine binds to the receptor and induces a conformational change that is less pronounced than that caused by a full agonist. This leads to a submaximal inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.[5]

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade plays a crucial role in a wide range of cellular processes, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

5-HT6 Receptor Signaling

The 5-HT6 receptor is coupled to the Gs protein. As a partial agonist, 5-Benzyloxytryptamine binding leads to a submaximal stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP. This, in turn, activates PKA and can influence gene transcription and other cellular functions. 5-HT6 receptors are primarily expressed in the central nervous system and are implicated in cognitive processes and mood regulation.

Experimental Protocols

The characterization of 5-Benzyloxytryptamine's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-5-HT, [³H]-Ketanserin, or [³H]-LSD) specific for the target receptor, and varying concentrations of the unlabeled test compound (5-Benzyloxytryptamine).

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase activity, which is indicative of its agonistic or antagonistic properties at Gs- or Gi/o-coupled receptors.

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., 5-HT1D or 5-HT6) in appropriate media.

-

Plate the cells in a multi-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gi/o-coupled receptors, stimulate adenylyl cyclase with a known activator like forskolin.

-

Add varying concentrations of the test compound (5-Benzyloxytryptamine) to the wells.

-

Incubate at 37°C for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

-

Phosphoinositide Turnover Functional Assay (General Protocol)

This assay is used to measure the activation of Gq/11-coupled receptors by quantifying the production of inositol phosphates.

-

Cell Labeling:

-

Culture cells expressing the target receptor (e.g., 5-HT2A) in a medium containing [³H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.

-

-

Compound Treatment:

-

Wash the cells to remove excess [³H]-myo-inositol.

-

Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of the test compound (5-Benzyloxytryptamine).

-

Incubate at 37°C for a specified time.

-

-

Extraction and Separation of Inositol Phosphates:

-

Stop the reaction by adding a cold acid (e.g., trichloroacetic acid).

-

Extract the inositol phosphates from the cells.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

-

Quantification and Data Analysis:

-

Quantify the amount of radioactivity in the fractions corresponding to the inositol phosphates using a scintillation counter.

-

Plot the total [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values by non-linear regression analysis.

-

TRPM8 Functional Assay (Calcium Influx)

This assay measures the ability of a compound to antagonize the activation of the TRPM8 ion channel.

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing the human TRPM8 channel.

-

Plate the cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Treatment and Stimulation:

-

Add varying concentrations of the test compound (5-Benzyloxytryptamine) to the wells and incubate.

-

Stimulate the TRPM8 channel with a known agonist, such as menthol or a cold stimulus.

-

-

Fluorescence Measurement:

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Conclusion

5-Benzyloxytryptamine is a valuable pharmacological tool with a multifaceted mechanism of action. Its partial agonism at 5-HT1D and 5-HT6 receptors, coupled with its affinity for 5-HT2A receptors and antagonist activity at TRPM8 channels, provides a complex profile that can be leveraged to study the physiological and pathological roles of these targets. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties of 5-Benzyloxytryptamine and to design novel compounds with tailored pharmacological activities. Further research is warranted to fully elucidate its activity at other serotonin receptor subtypes and to translate its in vitro profile to in vivo effects.

References

- 1. Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens [pubmed.ncbi.nlm.nih.gov]

- 2. 5-benzyloxytryptamine as an antagonist of TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Benzyloxytryptamine: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxytryptamine (5-BT) is a derivative of tryptamine that has garnered interest in neuropharmacology for its interactions with serotonin (5-HT) receptors and other molecular targets. Understanding the binding affinity and functional activity of 5-BT at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding affinity of 5-Benzyloxytryptamine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Receptor Binding Affinity Profile of 5-Benzyloxytryptamine

The binding affinity of 5-Benzyloxytryptamine has been characterized at several serotonin receptor subtypes and the transient receptor potential cation channel subfamily M member 8 (TRPM8). The following table summarizes the available quantitative data from key studies.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |

| 5-HT₁D | [³H]5-HT | - | - | Bovine Caudate | [Peroutka et al., 1991] |

| 5-HT₂ | [³H]Ketanserin | 130 | - | Rat Brain Cortex | [Lyon et al., 1988] |

| 5-HT₆ | [³H]LSD | 251 | - | Rat (HEK293 cells) | [Boess et al., 1997] |

| 5-HT₆ | [³H]5-HT | 100 | - | Rat (HEK293 cells) | [Boess et al., 1997] |

| TRPM8 | Menthol | - | 340 | - | [DeFalco et al., 2010][1][2] |

Note: The study by Peroutka et al. (1991) demonstrated relative selectivity for 5-HT₁D/₁B receptors but did not provide a specific Kᵢ value in the abstract.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the interpretation and replication of binding affinity data. The following sections detail the methodologies employed in the key studies cited.

Radioligand Binding Assays

General Protocol for Serotonin Receptor Binding Assays:

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[3] These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand (a "hot" ligand) and varying concentrations of a competing unlabeled compound (the "cold" ligand, in this case, 5-Benzyloxytryptamine). The amount of radioligand bound to the receptor is then measured, and the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Specific Protocols from Cited Literature:

-

5-HT₂ Receptor Binding Assay (Lyon et al., 1988):

-

Tissue Preparation: Membranes from rat brain cortex.

-

Radioligand: [³H]Ketanserin.

-

Incubation: Specific details on buffer composition, incubation time, and temperature would be found in the full-text article.

-

Separation of Bound and Free Ligand: Typically achieved by rapid filtration through glass fiber filters.

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the Kᵢ value from competition binding curves.

-

-

5-HT₁D Receptor Binding Assay (Peroutka et al., 1991):

-

5-HT₆ Receptor Binding Assay (Boess et al., 1997):

-

Receptor Source: Membranes from HEK293 cells stably expressing the rat 5-HT₆ receptor.

-

Radioligands: [³H]LSD and [³H]5-HT were used in competition binding experiments.

-

Assay Details: The full paper would provide specifics on the binding buffer, incubation times, and the method for separating bound from free radioligand.

-

Functional Assays

General Principles of Functional Assays:

Functional assays are employed to determine the biological effect of a ligand after it binds to a receptor. These assays can measure various downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP, inositol phosphates, Ca²⁺) or physiological responses in tissues.

Specific Protocols from Cited Literature:

-

5-HT₁D Receptor Functional Assay (Peroutka et al., 1991):

-

Method: Inhibition of ³H-5-HT release from guinea pig cortical synaptosomes.[3] This assay measures the ability of a compound to act as an agonist or antagonist at presynaptic 5-HT₁D autoreceptors, which regulate serotonin release.

-

Procedure: Synaptosomes (isolated nerve terminals) are pre-loaded with ³H-5-HT. The release of the radiolabeled serotonin is then stimulated, and the effect of different concentrations of 5-Benzyloxytryptamine on this release is measured.

-

Outcome: 5-Benzyloxytryptamine was found to be a partial agonist at 5-HT₁D receptors, being significantly less efficacious than sumatriptan.[3]

-

-

5-HT₆ Receptor Functional Assay (Boess et al., 1997):

-

Method: Measurement of cAMP accumulation in HEK293 cells stably expressing the rat 5-HT₆ receptor.

-

Principle: The 5-HT₆ receptor is positively coupled to adenylyl cyclase. Agonist binding leads to an increase in intracellular cAMP levels.

-

Procedure: Cells are incubated with various concentrations of 5-Benzyloxytryptamine, and the resulting changes in cAMP levels are quantified.

-

Outcome: 5-Benzyloxytryptamine was identified as a partial agonist at the rat 5-HT₆ receptor.

-

-

TRPM8 Functional Assay (DeFalco et al., 2010):

-

Method: Measurement of the inhibition of menthol-induced activation of the TRPM8 ion channel.

-

Principle: TRPM8 is a non-selective cation channel that can be activated by cold temperatures and cooling agents like menthol. Antagonists will block this activation.

-

Procedure: The assay likely involves a cell-based system expressing the TRPM8 channel. The influx of an ion (e.g., Ca²⁺) upon stimulation with menthol is measured in the presence and absence of 5-Benzyloxytryptamine.

-

Outcome: 5-Benzyloxytryptamine was found to be an antagonist of the TRPM8 ion channel with an IC₅₀ of 0.34 μM.[1][2]

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Conclusion

5-Benzyloxytryptamine exhibits a distinct profile of interaction with serotonin receptors, acting as a partial agonist at 5-HT₁D and 5-HT₆ receptors and binding to 5-HT₂ receptors. Additionally, it functions as an antagonist at the TRPM8 channel. This technical guide provides a consolidated resource of its binding affinities and the experimental methodologies used for their determination. The provided data and protocols are intended to support further research into the pharmacology of 5-Benzyloxytryptamine and to aid in the development of novel therapeutic agents targeting these receptor systems. For complete and detailed experimental parameters, it is recommended to consult the full-text versions of the cited research articles.

References

The Solubility of 5-Benzyloxytryptamine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine is a tryptamine derivative with significant research interest due to its activity as a serotonin receptor agonist. A comprehensive understanding of its solubility in various solvents is fundamental for its application in experimental assays, formulation development, and drug delivery studies. This technical guide provides a summary of the currently available quantitative solubility data for 5-Benzyloxytryptamine. Recognizing the limited scope of public data, this document also furnishes a detailed experimental protocol for determining the equilibrium solubility of 5-Benzyloxytryptamine using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a representative signaling pathway for its action as a serotonin receptor agonist and an experimental workflow for solubility determination are visualized to provide a comprehensive resource for researchers.

Introduction to 5-Benzyloxytryptamine

5-Benzyloxytryptamine is a derivative of tryptamine and is recognized for its role as a non-selective agonist at serotonin (5-HT) receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes. Its interaction with these receptors makes it a valuable tool in neuropharmacology for studying serotonergic systems and for the development of novel therapeutics targeting these pathways. The physicochemical properties of 5-Benzyloxytryptamine, particularly its solubility, are critical parameters that influence its handling, formulation, and bioavailability in both in vitro and in vivo studies.

Quantitative Solubility Data

The publicly available quantitative solubility data for 5-Benzyloxytryptamine is sparse. A summary of the known data is presented in the table below. The limited information highlights the necessity for researchers to determine solubility in solvent systems relevant to their specific applications.

| Solvent System | Temperature | Method | Solubility |

| pH 7.4 Buffer | Not Specified | Not Specified | 7.8 µg/mL |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Reagents

-

5-Benzyloxytryptamine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Benzyloxytryptamine to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should not change over time once equilibrium is established.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-Benzyloxytryptamine of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Dilute the filtered supernatant (saturated solution) with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility of 5-Benzyloxytryptamine in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Key Processes

Representative Signaling Pathway

5-Benzyloxytryptamine acts as an agonist at G-protein coupled serotonin receptors. The following diagram illustrates a generalized signaling cascade initiated by the activation of a Gq-coupled serotonin receptor, a common pathway for some 5-HT2 subtypes.

Caption: A generalized Gq-coupled serotonin receptor signaling pathway.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Conclusion

The Tryptamine Core: A Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine and its derivatives represent a fascinating and complex class of neuroactive compounds that have captivated the scientific community for over a century. From fundamental neurotransmitters essential for physiological function to potent psychedelic compounds that alter consciousness, the tryptamine scaffold has proven to be a rich source of pharmacological innovation and a powerful tool for interrogating the intricacies of the central nervous system. This technical guide provides an in-depth exploration of the discovery and history of key tryptamine derivatives, detailed experimental protocols for their study, and a quantitative overview of their interactions with serotonergic systems.

A Century of Discovery: From Serotonin to Psychedelics

The story of tryptamine derivatives begins with the identification of a ubiquitous and vital neurotransmitter: serotonin.

1.1. The Discovery of Serotonin (5-Hydroxytryptamine)

In the 1930s, Italian scientist Vittorio Erspamer isolated a substance from the enterochromaffin cells of the gut which he named "enteramine," noting its ability to contract intestinal smooth muscle.[1] A decade later, in 1948, a team at the Cleveland Clinic comprising Maurice M. Rapport, Arda Green, and Irvine Page isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[2][3] It was soon discovered that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1] This discovery laid the foundation for understanding the diverse physiological roles of serotonin throughout the body, from regulating mood and sleep in the central nervous system to modulating gut motility.[1][4]

1.2. The Emergence of Psychedelic Tryptamines

The mid-20th century saw the discovery and synthesis of several psychoactive tryptamine derivatives, most notably by the Swiss chemist Albert Hofmann at Sandoz Laboratories.

-

Lysergic Acid Diethylamide (LSD): In 1938, while investigating derivatives of ergot alkaloids, Hofmann first synthesized LSD.[5][6][7][8] The compound's potent psychoactive properties remained unknown until 1943 when Hofmann accidentally absorbed a small amount, leading to the first-ever LSD trip.[5][6] This serendipitous discovery opened the door to a new era of research into the effects of psychedelics on the mind.[5][7]

-

Psilocybin and Psilocin: In 1958, Hofmann's research on psychedelic mushrooms, specifically Psilocybe mexicana, led to the isolation and synthesis of psilocybin and its active metabolite, psilocin.[6] This work provided a chemical basis for the long-standing ritualistic use of these mushrooms in various cultures.

-

N,N-Dimethyltryptamine (DMT): While DMT was first synthesized in 1931 by Canadian chemist Richard Manske, its psychoactive effects were not characterized until the 1950s.[9] DMT is also found in numerous plants and is a key component of the psychedelic Amazonian brew, ayahuasca.[4]

These discoveries, along with the earlier isolation of mescaline from the peyote cactus by Arthur Heffter in 1897, sparked significant interest in the therapeutic and scientific potential of psychoactive compounds.[10]

Quantitative Pharmacology of Tryptamine Derivatives

The psychoactive effects of many tryptamine derivatives are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[4][11] The binding affinity of these compounds for various serotonin receptor subtypes is a key determinant of their pharmacological profile. The table below summarizes the binding affinities (Ki values) of several classic tryptamine derivatives for human serotonin receptors. Lower Ki values indicate a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| Serotonin | 13.1 | 138 | 5.0 |

| Psilocin | 152-146 | 120-173 | 79-311 |

| LSD | 1.1 | 2.9 | 21 |

| DMT | >10,000 | 1,985 | >10,000 |

| 5-MeO-DMT | 16 | 61.7 | 115 |

Data compiled from multiple sources.[12][13][14][15][16][17]

Key Experimental Protocols

The study of tryptamine derivatives relies on a variety of experimental techniques, from extraction and synthesis to pharmacological characterization. This section provides an overview of key methodologies.

3.1. Extraction of Psilocybin and Psilocin from Psilocybe cubensis

The extraction of psilocybin and psilocin from fungal material is a common starting point for research. Both solvent-based and advanced extraction techniques are employed.

Methodology:

-

Drying and Grinding: Fresh Psilocybe cubensis mushrooms are first dried to break down cell walls and improve solvent penetration.[18] The dried material is then ground into a fine powder to maximize surface area.[18][19]

-

Solvent Extraction: The powdered mushroom material is then subjected to extraction with a polar solvent. Methanol is often considered one of the most effective solvents for this purpose.[2][18] The mixture is agitated or sonicated to enhance the extraction efficiency.

-

Filtration and Concentration: The solid mushroom material is separated from the solvent by filtration. The resulting extract, containing psilocybin and psilocin, is then concentrated, typically under reduced pressure, to remove the solvent.[20]

-

Purification: Further purification can be achieved through techniques such as chromatography to isolate psilocybin and psilocin from other co-extracted compounds.[2]

3.2. Synthesis of N,N-Dimethyltryptamine (DMT)

The synthesis of DMT can be achieved through various methods, with the Fischer indole synthesis being a common approach.[21]

Methodology:

-

Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[21][22] For DMT synthesis, a suitable phenylhydrazine is reacted with 4-(dimethylamino)butyraldehyde diethyl acetal.[21]

-

Alternative Syntheses: Other synthetic routes include the alkylation of indole with 2-(dimethylamino)ethyl chloride.[1] More modern approaches have utilized flow chemistry to improve efficiency and yield.[21][22]

3.3. Radioligand Binding Assay for 5-HT2A Receptors

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[23]

Methodology:

-

Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared from cell cultures or tissue homogenates.[24]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) that specifically binds to the 5-HT2A receptor, and varying concentrations of the unlabeled test compound (the tryptamine derivative).[14][24][25]

-

Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[23][24]

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.[24]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the test compound's affinity for the receptor.[24]

Signaling Pathways of Tryptamine Derivatives

The interaction of tryptamine derivatives with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Signaling Cascade:

-

Ligand Binding: A tryptamine derivative (agonist) binds to the 5-HT2A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses that are ultimately responsible for the pharmacological effects of the tryptamine derivative.

Conclusion

The discovery and exploration of tryptamine derivatives have profoundly impacted our understanding of neuropharmacology and the chemical basis of consciousness. From the essential role of serotonin in maintaining physiological homeostasis to the powerful subjective effects of psychedelic tryptamines, this class of compounds continues to be a fertile ground for scientific inquiry. The methodologies outlined in this guide provide a framework for the continued investigation of these remarkable molecules, with the potential to unlock new therapeutic avenues for a range of neurological and psychiatric disorders. The ongoing research in this field promises to further illuminate the complex interplay between chemistry, biology, and the human experience.

References

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]

- 6. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 7. connectsci.au [connectsci.au]

- 8. LSD - Wikipedia [en.wikipedia.org]

- 9. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

- 11. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 12. Item - Human 5-HT2 receptor subtype binding affinities (pKi ± SEM, and Ki in parentheses) and 5-HT2A/2C and (in parentheses) 5-HT2C/2A selectivities of serotonin, tryptamine, and the synthesized compounds. - Public Library of Science - Figshare [plos.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. CA3088384C - Extraction of psychoactive compounds from psilocybin fungus - Google Patents [patents.google.com]

- 20. extractionmagazine.com [extractionmagazine.com]

- 21. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. benchchem.com [benchchem.com]

In Vitro Pharmacological Profile of 5-Benzyloxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative that exhibits a complex pharmacological profile through its interactions with various serotonin (5-HT) receptors and the transient receptor potential cation channel subfamily M member 8 (TRPM8). This technical guide provides a comprehensive in vitro characterization of 5-BT, summarizing its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to offer a clear understanding of the molecular mechanisms underlying the effects of 5-BT.

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that has been characterized as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors and as an antagonist of the TRPM8 ion channel.[1] Its diverse pharmacological activities make it a valuable tool for research into the physiological roles of these receptors and a potential lead compound for drug discovery efforts. This document serves as an in-depth technical resource, consolidating the available in vitro data on 5-BT to support further investigation by the scientific community.

Receptor Binding and Functional Activity

The in vitro effects of 5-Benzyloxytryptamine have been assessed through a variety of radioligand binding and functional assays. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50 or IC50) and efficacy at its principal molecular targets.

Table 1: Receptor Binding Affinities of 5-Benzyloxytryptamine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1D | [3H]5-HT | Bovine caudate | 40 (IC50) | Peroutka et al., 1991 |

| 5-HT2 | [3H]Ketanserin | Rat frontal cortex | > 470 (IC50) | Peroutka et al., 1991 |

Table 2: Functional Activity of 5-Benzyloxytryptamine

| Target | Assay Type | Cell Line/Tissue | Activity | Potency (EC50/IC50) | Efficacy | Reference |

| 5-HT1D-like | Contraction Assay | Canine saphenous vein | Agonist | - | - | Cohen et al., 1992 |

| 5-HT6 | Adenylyl Cyclase Activation | HEK293 cells | Agonist | - | - | Boess et al., 1997 |

| TRPM8 | Calcium Mobilization | HEK293 cells | Antagonist | 340 nM (IC50) | - | DeFalco et al., 2010 |

Note: A dash (-) indicates that specific quantitative data was not provided in the cited literature.

Signaling Pathways

5-Benzyloxytryptamine's effects are mediated through distinct intracellular signaling cascades initiated by its interaction with G-protein coupled receptors (GPCRs) and an ion channel.

Serotonin Receptor Signaling

The 5-HT1D and 5-HT6 receptors are GPCRs that couple to inhibitory (Gi/o) and stimulatory (Gs) G-proteins, respectively. The 5-HT2 receptors are coupled to Gq/11 proteins.

-

5-HT1D Receptor Activation: As a Gi/o-coupled receptor, activation by 5-BT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

5-HT2 Receptor Activation: Activation of the Gq/11-coupled 5-HT2 receptors by 5-BT stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

5-HT6 Receptor Activation: The Gs-coupled 5-HT6 receptor, when activated by 5-BT, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

TRPM8 Channel Antagonism

TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents. As an antagonist, 5-BT blocks the influx of cations (primarily Ca2+ and Na+) through the TRPM8 channel, thereby inhibiting downstream signaling events that would normally be triggered by channel activation.

References

5-Benzyloxytryptamine: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Pharmacological Profile, and Experimental Methodologies Associated with 5-Benzyloxytryptamine for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that has garnered interest in the scientific community for its activity at serotonin receptors and other molecular targets. As a structural analog of the neurotransmitter serotonin, it serves as a valuable chemical tool for investigating the pharmacology of the serotonergic system. This technical guide provides a comprehensive overview of 5-Benzyloxytryptamine, including its chemical properties, synthesis, pharmacological actions, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

5-Benzyloxytryptamine is available as a freebase and as a hydrochloride salt. The presence of the benzyl group provides a key structural modification compared to endogenous tryptamines like serotonin.

| Property | 5-Benzyloxytryptamine (Freebase) | 5-Benzyloxytryptamine HCl |

| CAS Number | 20776-45-8[1] | 52055-23-9 |

| Molecular Formula | C₁₇H₁₈N₂O[1] | C₁₇H₁₉ClN₂O |

| Molecular Weight | 266.34 g/mol [1] | 302.80 g/mol |

| Appearance | Off-white to brown powder | Data not available |

| IUPAC Name | 2-(5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine | 2-(5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine hydrochloride |

Synthesis of 5-Benzyloxytryptamine

An effective synthesis for 5-Benzyloxytryptamine has been reported, providing a reliable method for its preparation in a laboratory setting.[2][3][4]

Experimental Protocol: Synthesis (Adapted from Somei et al., 2001)

While the full detailed protocol from the original publication requires access to the specific journal, a general synthetic approach for tryptamines can be outlined. A common strategy for the synthesis of tryptamine derivatives is the Speeter-Anthony tryptamine synthesis. This method typically involves the following key steps:

-

Preparation of the Indole Nucleus: Starting with an appropriately substituted indole, in this case, 5-benzyloxyindole.

-

Introduction of the Side Chain: The indole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride.

-

Amine Formation: The intermediate is then reacted with an amine (in the case of tryptamine, ammonia or a protected form) to form an amide.

-

Reduction: The amide is subsequently reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final tryptamine product.

A visual representation of a generalized Speeter-Anthony tryptamine synthesis workflow is provided below.

Pharmacological Profile

5-Benzyloxytryptamine exhibits a distinct pharmacological profile, acting on multiple receptor systems. It is recognized as an agonist at several serotonin (5-HT) receptor subtypes and as an antagonist at the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]

| Target | Activity | Quantitative Data |

| 5-HT₁D Receptor | Agonist[1] | Ki / EC₅₀ not readily available in cited sources |

| 5-HT₂ Receptors | Agonist[1] | Ki / EC₅₀ not readily available in cited sources |

| 5-HT₆ Receptor | Partial Agonist | Potency is comparable to tryptamine |

| TRPM8 Channel | Antagonist[1] | IC₅₀ = 0.34 μM (when menthol is the agonist)[5] |

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological activity of 5-Benzyloxytryptamine, a variety of in vitro assays are employed. The following sections detail the general methodologies for these key experiments.

Serotonin Receptor Binding Assays

Radioligand competition binding assays are the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁D, 5-HT₂, or 5-HT₆) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-5-HT) and varying concentrations of the unlabeled competitor, 5-Benzyloxytryptamine.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of 5-Benzyloxytryptamine that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin Receptor Functional Assays

Functional assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for 5-HT₂ or 5-HT₆ receptors)

-

For Gq-coupled receptors (e.g., 5-HT₂ family):

-

Cell Culture: Use cells stably expressing the receptor of interest.

-

Calcium Mobilization: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM) in response to the application of 5-Benzyloxytryptamine. An increase in intracellular calcium indicates agonist activity.

-

-

For Gs-coupled receptors (e.g., 5-HT₆):

-

Cell Culture: Use cells stably expressing the receptor.

-

cAMP Accumulation: Measure the accumulation of cyclic AMP (cAMP) in response to 5-Benzyloxytryptamine, typically using an immunoassay (e.g., ELISA). An increase in cAMP levels indicates agonist activity.

-

TRPM8 Antagonism Assay

The antagonist activity of 5-Benzyloxytryptamine at the TRPM8 ion channel can be assessed by measuring its ability to inhibit channel activation by a known agonist.

Protocol: Fluorescence-Based Calcium Influx Assay for TRPM8

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human TRPM8 channel.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with varying concentrations of 5-Benzyloxytryptamine.

-

Agonist Stimulation: Stimulate the cells with a known TRPM8 agonist, such as menthol.

-

Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the influx of calcium through the activated TRPM8 channels.

-

Data Analysis: Determine the concentration of 5-Benzyloxytryptamine that inhibits 50% of the agonist-induced calcium influx (IC₅₀).

Signaling Pathways

The interaction of 5-Benzyloxytryptamine with its target receptors initiates intracellular signaling cascades.

Serotonin Receptor Signaling

-

5-HT₂ Receptors: These are Gq/G₁₁-coupled receptors. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

5-HT₆ Receptors: These receptors are positively coupled to adenylyl cyclase through Gs proteins. Agonist binding stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then acts as a second messenger to activate protein kinase A (PKA).

References

- 1. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 2. The chemistry of indoles. CIII. Simple syntheses of serotonin, N-methylserotonin, bufotenine, 5-methoxy-N-methyltryptamine, bufobutanoic acid, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine, and lespedamine based on 1-hydroxyindole chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 4. CN117858866A - Process for preparing tryptamine derivatives - Google Patents [patents.google.com]

- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

5-Benzyloxytryptamine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative with a multifaceted pharmacological profile, positioning it as a molecule of significant interest for therapeutic development. Primarily recognized as a serotonin receptor agonist and a transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist, 5-BT presents potential applications in the management of mood disorders, pain, and inflammation. This technical guide provides a comprehensive overview of the current understanding of 5-BT, including its pharmacological actions, receptor binding affinities, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

5-Benzyloxytryptamine is a tryptamine derivative that has been investigated for its interaction with various components of the central and peripheral nervous systems. Its structural similarity to serotonin (5-hydroxytryptamine, 5-HT) allows it to act as an agonist at several serotonin receptor subtypes, including 5-HT1D, 5-HT2, and 5-HT6 receptors. This activity suggests its potential utility in conditions where serotonin signaling is dysregulated, such as depression and anxiety. Furthermore, 5-BT has been identified as an antagonist of the TRPM8 ion channel, a key sensor for cold and menthol, implicating it in the modulation of pain and inflammation. This document aims to consolidate the existing knowledge on 5-BT to serve as a resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Profile

The therapeutic potential of 5-Benzyloxytryptamine stems from its activity at multiple molecular targets. A summary of its known pharmacological actions and binding affinities is presented below.

Serotonin Receptor Agonism

5-BT acts as an agonist at several serotonin receptor subtypes, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.

-

5-HT1D Receptor: 5-BT is a partial agonist at the 5-HT1D receptor. This receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in the regulation of neurotransmitter release.

-

5-HT2A Receptor: 5-BT also demonstrates activity at the 5-HT2A receptor. This receptor subtype is coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

5-HT6 Receptor: Agonistic activity of 5-BT has been reported at the 5-HT6 receptor. This receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement.

TRPM8 Receptor Antagonism

In addition to its effects on the serotonergic system, 5-BT acts as an antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its antagonism by 5-BT suggests a potential role in the treatment of neuropathic pain and inflammatory conditions.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of 5-Benzyloxytryptamine at its primary molecular targets.

| Receptor | Ligand | Assay Type | Species | K i (nM) | IC 50 (nM) | Reference |

| 5-HT1D | 5-Benzyloxytryptamine | Radioligand Binding | Bovine | - | 40 | |

| 5-HT2A | 5-Benzyloxytryptamine | Radioligand Binding | Data Not Available | - | >470 | |

| 5-HT6 | 5-Benzyloxytryptamine | Radioligand Binding | Data Not Available | - | - | |

| TRPM8 | 5-Benzyloxytryptamine | Functional Assay | Human | - | 340 |

Note: Ki values for 5-HT2A and 5-HT6 receptors are not yet definitively reported in the literature for 5-Benzyloxytryptamine. The provided IC50 for the 5-HT2A receptor suggests a lower affinity compared to the 5-HT1D receptor.

Signaling Pathways

The therapeutic effects of 5-Benzyloxytryptamine are mediated by its influence on distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the 5-HT1D, 5-HT2A, and 5-HT6 receptors.

5-HT1D Receptor Signaling Pathway

Caption: 5-HT1D receptor signaling cascade.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade.

5-HT6 Receptor Signaling Pathway

Caption: 5-HT6 receptor signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of 5-Benzyloxytryptamine.

Radioligand Binding Assay for 5-HT1D Receptor

Objective: To determine the binding affinity (Ki) of 5-Benzyloxytryptamine for the 5-HT1D receptor.

Materials:

-

Cell membranes expressing the human 5-

Methodological & Application

Application Note: Quantitative Analysis of 5-Benzyloxytryptamine using a Novel LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Benzyloxytryptamine. 5-Benzyloxytryptamine is a tryptamine derivative known to act as an agonist at several serotonin receptors, making it a valuable tool in neuroscience research.[1] The described method is applicable for the analysis of 5-Benzyloxytryptamine in various matrices, such as biological samples and research formulations, following appropriate sample preparation. This method utilizes a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection by tandem mass spectrometry, making it suitable for researchers, scientists, and drug development professionals.

Introduction